Rubreserine
Rubreserine
Rubreserine is a degradation product of physostigmine.
Brand Name:
Vulcanchem
CAS No.:
18455-27-1
VCID:
VC0542042
InChI:
InChI=1S/C13H16N2O2/c1-13-4-5-14(2)12(13)15(3)9-7-11(17)10(16)6-8(9)13/h6-7,12H,4-5H2,1-3H3/t12-,13+/m1/s1
SMILES:
CC12CCN(C1N(C3=CC(=O)C(=O)C=C23)C)C
Molecular Formula:
C13H16N2O2
Molecular Weight:
232.28 g/mol
Rubreserine
CAS No.: 18455-27-1
Inhibitors
VCID: VC0542042
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 18455-27-1 |
---|---|
Product Name | Rubreserine |
Molecular Formula | C13H16N2O2 |
Molecular Weight | 232.28 g/mol |
IUPAC Name | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione |
Standard InChI | InChI=1S/C13H16N2O2/c1-13-4-5-14(2)12(13)15(3)9-7-11(17)10(16)6-8(9)13/h6-7,12H,4-5H2,1-3H3/t12-,13+/m1/s1 |
Standard InChIKey | HOQNKCYZDSDWJL-OLZOCXBDSA-N |
Isomeric SMILES | C[C@@]12CCN([C@@H]1N(C3=CC(=O)C(=O)C=C23)C)C |
SMILES | CC12CCN(C1N(C3=CC(=O)C(=O)C=C23)C)C |
Canonical SMILES | CC12CCN(C1N(C3=CC(=O)C(=O)C=C23)C)C |
Appearance | Solid powder |
Description | Rubreserine is a degradation product of physostigmine. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Rubreserine; |
Reference | 1: Camara D, Bisanz C, Barette C, Van Daele J, Human E, Barnard B, Van der Straeten D, Stove CP, Lambert WE, Douce R, Maréchal E, Birkholtz LM, Cesbron-Delauw MF, Dumas R, Rébeillé F. Inhibition of p-aminobenzoate and folate syntheses in plants and apicomplexan parasites by natural product rubreserine. J Biol Chem. 2012 Jun 22;287(26):22367-76. doi: 10.1074/jbc.M112.365833. Epub 2012 May 10. PubMed PMID: 22577137; PubMed Central PMCID: PMC3381196. 2: ROBINSON B. THE STRUCTURE OF RUBRESERINE, A DECOMPOSITION PRODUCT OF PHYSOSTIGMINE. J Pharm Pharmacol. 1965 Feb;17:89-91. PubMed PMID: 14293064. 3: Schönenberger B, Jacobson AE, Brossi A, Streaty R, Klee WA, Flippen-Anderson JL, Gilardi R. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis. J Med Chem. 1986 Nov;29(11):2268-73. PubMed PMID: 3023611. 4: Kneczke M. Determination of pilocarpine, physostigmine, its degradation product rubreserine and preservatives by high-performance liquid chromatography. J Chromatogr. 1980 Oct 24;198(4):529-33. PubMed PMID: 7440688. 5: Yu Q, Greig NH, Holloway HW, Brossi A. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine. J Med Chem. 1998 Jun 18;41(13):2371-9. PubMed PMID: 9632370. 6: Isaksson K, Kissinger PT. Metabolism of physostigmine in mouse liver microsomal incubations studied by liquid chromatography with dual-electrode amperometric detection. J Chromatogr. 1987 Aug 7;419:165-75. PubMed PMID: 3667775. 7: Chen JL, Yeh MK, Chiang CH. Anaerobic stability of aqueous physostigmine solution. Drug Dev Ind Pharm. 2000 Sep;26(9):1007-11. PubMed PMID: 10914327. |
PubChem Compound | 3080713 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume